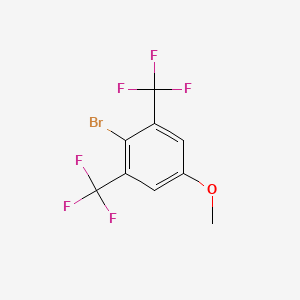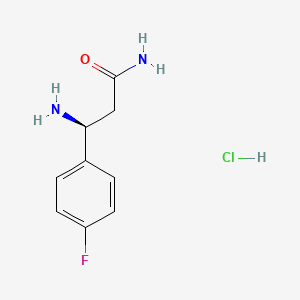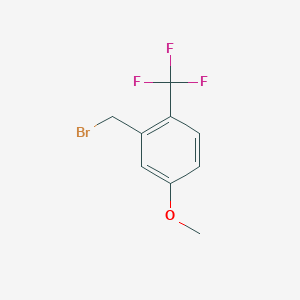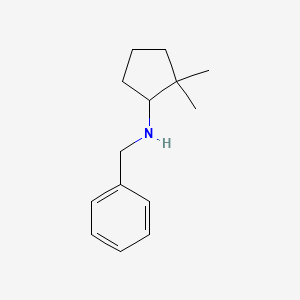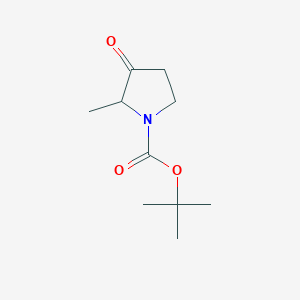
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has been used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules .
Synthesis Analysis
The synthesis of “this compound” has been achieved on a multigram scale . The process involves the introduction of a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The compound’s single crystal was evaluated using X-ray diffraction (XRD) .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the introduction of a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 199.25 g/mol . It has a topological polar surface area of 46.6 Ų and a complexity of 255 . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate has been used in the synthesis of various chemically significant compounds. Sasaki et al. (2020) utilized a highly functionalized 2-pyrrolidinone derivative of this compound in the creation of macrocyclic Tyk2 inhibitors, which are crucial in medicinal chemistry (Sasaki et al., 2020). This demonstrates the compound's role in advancing drug discovery.
Crystallography and Molecular Structure
Samipillai et al. (2016) conducted a study on analogues of 3-oxopyrrolidines, including compounds related to this compound. They analyzed their crystal structures and supramolecular arrangements, highlighting the significance of weak intermolecular interactions in such compounds (Samipillai et al., 2016). This research contributes to the understanding of molecular structures and their properties.
Metabolism Studies
The compound has also been involved in studies related to metabolism and metabolic pathways. Prakash et al. (2008) investigated the metabolism of a related compound, focusing on its oxidative pathways and metabolite identification, which can provide insights into the metabolic fate of similar compounds (Prakash et al., 2008).
Organic Synthesis
Further, the compound has been used in various organic synthesis applications. Svete et al. (2010) developed a library of N(4´)-substituted di-tert-butyl compounds, demonstrating the utility of this compound in the synthesis of complex organic molecules (Svete et al., 2010).
Antibacterial Research
In the field of antibacterial research, Bouzard et al. (1992) synthesized derivatives involving the tert-butyl moiety, which were tested for their antibacterial activities, indicating the potential of such compounds in developing new antibacterial agents (Bouzard et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBIJMMPYGOFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)
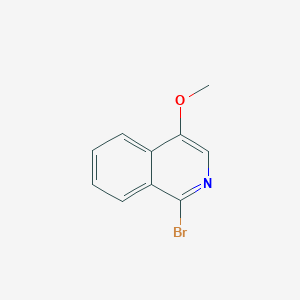
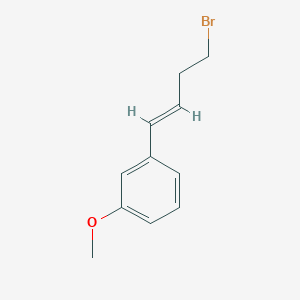
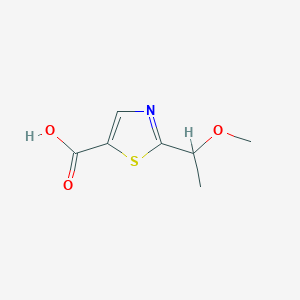
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
